N-biphenyl-3-yl-3-methylbenzamide
Description
Properties
IUPAC Name |
3-methyl-N-(3-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15-7-5-11-18(13-15)20(22)21-19-12-6-10-17(14-19)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSMMNFNQUTKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-3-yl-3-methylbenzamide typically involves the condensation reaction between an acid and an amine. One common method is the oxidative coupling of benzoic acids with formamides using copper-based catalysts. This method has shown excellent performance with high conversion rates and yields . The reaction conditions often require the use of chlorinated solvents and elevated temperatures to facilitate the transformation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of metal-organic frameworks (MOFs) has been explored to promote oxidative couplings, providing an efficient and environmentally friendly approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-3-yl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The biphenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.
Scientific Research Applications
N-biphenyl-3-yl-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which N-biphenyl-3-yl-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Differences
Solubility and Crystallinity :
- The biphenyl group in N-biphenyl-3-yl-3-methylbenzamide may reduce aqueous solubility compared to DEET, which has a polar diethylamide group enhancing lipid solubility .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits improved solubility in polar solvents due to its hydroxyl group, as confirmed by spectroscopic and crystallographic data .
Biological Activity :
- Benzimidazole-containing derivatives (e.g., compounds 3a-3b) are associated with antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit enzyme activity . In contrast, this compound’s activity remains underexplored but could be hypothesized to target aromatic hydrocarbon receptors or protein-binding domains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-biphenyl-3-yl-3-methylbenzamide, and how can purity be ensured during synthesis?
- Methodology : A two-step approach is typically employed: (1) coupling of 3-methylbenzoyl chloride with biphenyl-3-amine using coupling agents like HATU or DCC in anhydrous dichloromethane, and (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) is validated by HPLC and -NMR .
- Safety : Conduct a hazard assessment for reagents (e.g., acyl chlorides) and intermediates. Use fume hoods and PPE due to potential mutagenicity observed in structurally similar anomeric amides .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between biphenyl groups) .
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electronic transitions and compare with experimental UV-Vis spectra .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : Soluble in DMSO, DCM, and THF; sparingly soluble in water. Pre-saturate solvents to avoid precipitation during biological assays .
- Stability : Store at -20°C under inert atmosphere (N). Monitor degradation via TLC or LC-MS under oxidative conditions (e.g., exposure to light or O) .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in substitution reactions be resolved?
- Contradiction Analysis : Conflicting reports on nitro-group reduction (e.g., catalytic hydrogenation vs. NaBH) may arise from steric hindrance due to the biphenyl moiety. Use kinetic studies (NMR monitoring) to compare reaction rates and propose a steric vs. electronic effects model .
- Experimental Design : Systematically vary substituents on the benzamide core to isolate steric/electronic contributions .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., cannabinoid receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID DN6) to simulate binding modes. Focus on hydrophobic interactions between the biphenyl group and receptor pockets .
- MD simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess binding stability .
Q. How can researchers optimize reaction yields in large-scale syntheses without compromising safety?
- Scale-Up Challenges :
- Heat management : Use jacketed reactors for exothermic amide coupling steps (monitor via in-situ IR spectroscopy) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency. Validate purity via DSC to detect polymorphic impurities .
- Safety : Implement continuous flow systems to minimize hazardous intermediate accumulation .
Q. What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis in pharmacokinetic studies?
- Hypothesis Testing : The 3-methyl and biphenyl groups may sterically block esterase access. Test via:
- Enzyme kinetics : Measure and with liver microsomes .
- Isotopic labeling : Use -labeled benzamide to track metabolic pathways via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
